![molecular formula C29H27N2O12P B3028921 (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 39450-01-6](/img/structure/B3028921.png)
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
説明
An enzyme that catalyzes the hydrolysis of keratin, and of other proteins with subtilisin-like specificity. It hydrolyses peptide amides. Endopeptidase K is from the mold Tritirachium album Limber. (Enzyme Nomenclature, 1992) EC 3.4.21.64.
作用機序
Target of Action
Proteinase K, a broad-spectrum serine protease , targets a wide variety of proteins, including those resistant to other proteases . It is known to cleave peptide bonds next to the carboxyl-terminal of aromatic, hydrophobic, and sulfuric amino acids within the polypeptide chain .
Mode of Action
Proteinase K operates by hydrolyzing peptide bonds, breaking down proteins . The enzyme digests proteins preferentially after hydrophobic amino acids (aliphatic, aromatic, and other hydrophobic amino acids) . The predominant site of cleavage is the peptide bond adjacent to the carboxyl group of aliphatic and aromatic amino acids with blocked alpha amino groups .
Biochemical Pathways
Proteinase K plays a crucial role in molecular biology applications by digesting structural proteins and removing nucleases . It aids in the isolation of intact genomic DNA from various sources . The enzyme’s activity is sufficient to digest proteins, which usually contaminate nucleic acid preparations .
Result of Action
The action of Proteinase K results in the digestion of proteins and the removal of nucleases that might otherwise degrade DNA or RNA during purification . This leads to the isolation of intact genomic DNA . It can also break down proteins in DNA and RNA mixtures, aiding in the extraction process .
Action Environment
Proteinase K is stable over a wide pH range (4–12), with a pH optimum of pH 8.0 . It remains active over a wide range of temperatures, including room temperature, but the optimal temperature for proteinase K activity is around 37 °C . The enzyme can withstand many detergents and denaturing agents . An elevation of the reaction temperature from 37 °C to 50–60 °C may increase the activity several times . Temperatures above 65 °c inhibit the activity .
生化学分析
Biochemical Properties
Proteinase K has a broad specificity, cleaving peptide bonds C-terminal to a number of amino acids . It interacts with a wide range of proteins, including structural proteins and enzymes . The enzyme is also used in the analysis of prion protein structure and function . It retains activity in the presence of 0.5% sodium dodecyl sulfate, which is used in mammalian cell lysis .
Cellular Effects
Proteinase K plays a crucial role in the isolation of nucleic acids from tissue samples. It digests proteins in the tissue sample, which can interfere with the isolation and purification of nucleic acids . It is useful in removing nucleases that can degrade DNA and RNA, as well as in the isolation of intact genomic DNA from various sources .
Molecular Mechanism
Proteinase K exerts its effects at the molecular level through its proteolytic activity. It breaks down proteins by hydrolyzing peptide bonds . This ability to digest proteins allows Proteinase K to remove proteins that might interfere with the isolation of nucleic acids, such as nucleases .
Temporal Effects in Laboratory Settings
Proteinase K is stable in a wide range of pH, temperature, and can withstand many detergents and denaturing agents . This stability allows it to retain its activity over time in laboratory settings. The enzyme’s activity can be enhanced by elevating the reaction temperature or by adding certain substances such as sodium dodecyl sulfate .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Proteinase K in animal models are limited, it is known that the enzyme’s activity can be influenced by the concentration of Proteinase K used in experiments .
Metabolic Pathways
Proteinase K is involved in the metabolic pathway of protein degradation. It breaks down proteins into smaller peptides and amino acids, which can then be further metabolized by the cell .
Subcellular Localization
The subcellular localization of Proteinase K is not fixed, as the enzyme is typically added to the sample from an external source. Once added to the sample, Proteinase K can diffuse throughout the cell and exert its proteolytic activity on proteins located in various subcellular compartments .
生物活性
The compound (4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and functional groups. This article aims to provide a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- A bicyclic azabicyclo framework , which contributes to its stability and interaction with biological targets.
- Multiple functional groups such as nitrophenyl , phosphonooxy , and hydroxyl groups that enhance its reactivity and biological interactions.
The biological activity of this compound is influenced by various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, similar compounds exhibit inhibitory effects on liver microsomal enzymes, suggesting potential for metabolic modulation .
- Antibacterial Activity : As a synthetic intermediate in the production of carbapenem antibiotics, it plays a crucial role in antibacterial action by targeting bacterial cell wall synthesis .
- Apoptosis Induction : The compound may also induce apoptosis in cancer cells, making it a candidate for therapeutic development against malignancies .
Biological Activity Spectrum
Based on structural similarity and functional group analysis, the compound is predicted to exhibit various biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Potential to inhibit bacterial growth through enzyme inhibition mechanisms. |
Antioxidant | May scavenge free radicals due to the presence of phenolic structures. |
Enzyme Inhibition | Inhibits specific metabolic enzymes affecting drug metabolism and efficacy. |
Apoptosis Induction | Induces programmed cell death in targeted cancer cells. |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to (4-nitrophenyl)methyl derivatives:
- Inhibitory Potency Studies : Research indicated that aryl substituted derivatives showed moderate inhibitory potency against rat liver microsomal enzymes, with some achieving up to 80% inhibition compared to standard inhibitors like ketoconazole .
- Synthesis and Biological Evaluation : A study focused on synthesizing various analogs revealed that modifications in the nitrophenyl group significantly affected their antibacterial properties . Compounds with enhanced structural features demonstrated improved efficacy against resistant bacterial strains.
- Mechanistic Insights : Investigations into the mechanism of action revealed that similar compounds could act as competitive inhibitors for key enzymes involved in metabolic pathways, providing insights into their therapeutic potential .
科学的研究の応用
Structural Characteristics
This compound features:
- Bicyclic Structure : The azabicyclo[3.2.0]heptane framework provides a rigid structure that can stabilize interactions with biological targets.
- Functional Groups : The presence of nitrophenyl, phosphonooxy, hydroxyl, and carboxyl groups increases its reactivity and potential for diverse biological applications.
Antibacterial Agent Development
One of the primary applications of this compound is as an intermediate in the synthesis of Meropenem , a broad-spectrum carbapenem antibiotic. The compound serves as a protected form of the final drug molecule, facilitating the production of effective antibacterial agents that combat resistant bacterial strains.
Medicinal Chemistry
The unique combination of functional groups in this compound allows for modifications that can lead to the development of new therapeutic agents. Its structure can be tailored to enhance efficacy against specific biological targets, making it a valuable scaffold in drug design.
Research indicates that compounds with similar structural features exhibit significant biological activities, including antimicrobial and antioxidant properties. The presence of the nitrophenyl group may contribute to these activities by enhancing electron-withdrawing effects that influence reactivity with biological molecules .
Case Studies and Research Findings
Study | Findings | Implications |
---|---|---|
Synthesis of Meropenem | Demonstrated that (4-nitrophenyl)methyl derivatives are effective intermediates in the synthesis process | Highlights its role in developing new antibiotics to address resistance issues |
Biological Activity Evaluation | Compounds with similar bicyclic structures showed promising antimicrobial activity | Suggests potential for further exploration in drug discovery |
Structure-Activity Relationship (SAR) Studies | Investigated how modifications to the bicyclic framework affect biological activity | Provides insights for designing more potent derivatives |
特性
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39)/t18-,23-,28-,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPAKHMWUJJXOM-ANOMEZDXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N2[C@]1([C@](C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O12P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39450-01-6 | |
Record name | Proteinase, Tritirachium album serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039450016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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